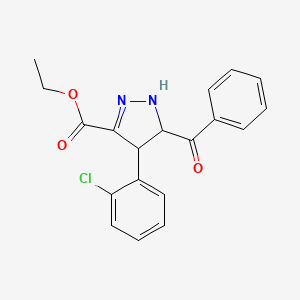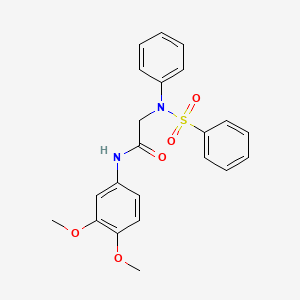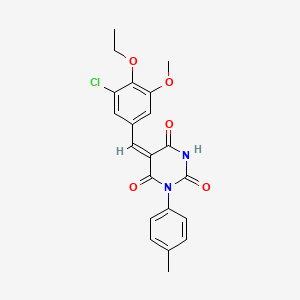
ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate, also known as EBCP, is a synthetic compound that has gained attention in the field of pharmaceutical research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to work by inhibiting various signaling pathways involved in disease progression. In cancer, ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate inhibits the PI3K/Akt/mTOR pathway and the NF-κB pathway. In inflammation, ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate inhibits the MAPK and NF-κB pathways. In neurological disorders, ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has been shown to inhibit the JNK and p38 MAPK pathways.
Biochemical and Physiological Effects:
ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation research, ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorder research, ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has been shown to protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
For ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate research include further investigation of its mechanism of action, optimization of its therapeutic potential through structure-activity relationship studies, and in vivo studies to evaluate its efficacy and safety. Additionally, ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate could be studied in combination with other compounds to enhance its therapeutic potential.
Synthesemethoden
Ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate to form 2-chloro-α-phenyl-β-ketoester. This intermediate is then reacted with hydrazine hydrate and benzoyl chloride to form ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has been studied for its potential neuroprotective effects.
Eigenschaften
IUPAC Name |
ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-25-19(24)17-15(13-10-6-7-11-14(13)20)16(21-22-17)18(23)12-8-4-3-5-9-12/h3-11,15-16,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGGYOGASXQSOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(C1C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine](/img/structure/B6035130.png)

![3-(3-nitrophenyl)-5-[(2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6035141.png)

![4-{2-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone](/img/structure/B6035155.png)
![1-[2-({[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6035163.png)
![N-[2-(tert-butylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6035169.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B6035173.png)
![4-[(4-chlorophenyl)thio]-N-methylbutanamide](/img/structure/B6035182.png)

![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6035196.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B6035207.png)
![3-isopropyl-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6035219.png)